Delcorine

Description

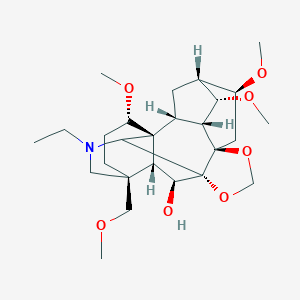

Structure

3D Structure

Properties

CAS No. |

52358-55-1 |

|---|---|

Molecular Formula |

C26H41NO7 |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

(2R,3R,5R,6S,8R,16S,19S,20R,21S)-14-ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol |

InChI |

InChI=1S/C26H41NO7/c1-6-27-11-23(12-29-2)8-7-17(31-4)25-15-9-14-16(30-3)10-24(18(15)19(14)32-5)26(22(25)27,34-13-33-24)21(28)20(23)25/h14-22,28H,6-13H2,1-5H3/t14-,15-,16+,17+,18-,19?,20-,21+,22?,23+,24-,25?,26?/m1/s1 |

InChI Key |

XTLROSDJDZHIIK-CFRXLWIKSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)O)OC)COC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C5(C31)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6C7OC)OC)OCO5)O)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)O)OC)COC |

Purity |

97% (TLC, mass spectrometry) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Delcorine can be synthesized through a series of chemical reactions starting from simpler precursor molecules. . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the aerial parts of Delphinium corumbosum . The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques such as chromatography and spectroscopy are used to confirm the purity and structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Delcorine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetyl chloride and methanol are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Delcorine exhibits a range of pharmacological properties that make it a candidate for therapeutic applications. The compound has been studied for its effects on various biological systems, particularly its neuroprotective and anti-inflammatory properties.

- Neuroprotective Effects : Research indicates that this compound can protect neurons from oxidative stress and apoptosis. In a study involving neuronal cell lines, this compound demonstrated significant protective effects against glutamate-induced toxicity, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation in various models. In vivo studies have indicated that this compound administration leads to decreased levels of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory disorders .

Antimicrobial Activity

This compound's antimicrobial properties have been explored in several studies, highlighting its effectiveness against a range of pathogens.

- Bacterial Inhibition : this compound has been tested against both Gram-positive and Gram-negative bacteria. Results from these studies show that it exhibits significant antibacterial activity, particularly against strains resistant to conventional antibiotics .

- Fungal Activity : In addition to its antibacterial effects, this compound has also demonstrated antifungal properties. Laboratory tests revealed that it inhibits the growth of various fungal species, making it a potential candidate for antifungal drug development .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different applications:

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Clinical Trials : There is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, particularly for its neuroprotective and anti-inflammatory effects.

- Formulation Development : Developing formulations that enhance the bioavailability of this compound could improve its therapeutic potential.

- Combination Therapies : Investigating the synergistic effects of this compound with other pharmacological agents may yield new treatment strategies for complex diseases.

Mechanism of Action

The mechanism of action of delcorine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling and metabolic processes . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Delcorine belongs to the lycoctonine subgroup of C19-diterpenoid alkaloids, sharing core structural motifs with several analogs. Key comparisons include:

Lycoctonine (C25H41NO7)

- Structural Differences : Lacks the methoxymethyl group at C-1 and the N-ethyl substituent present in this compound.

- Sources : Found in D. nudicaule, D. grandiflorum, and D. formosum .

- Bioactivity: Known for neurotoxic effects due to antagonism at nicotinic acetylcholine receptors .

6-Deoxythis compound (C26H41NO6)

- Structural Differences : Absence of the hydroxyl group at C-6 and a methoxy group at C-1 compared to this compound .

- Sources : Isolated from D. corumbosum and D. nudicaule .

- Bioactivity: Limited data, but structural simplification suggests reduced toxicity compared to this compound .

Methyllycaconitine (C37H50N2O10)

- Structural Differences : Larger molecular framework with additional methoxy and acetyl groups.

- Sources: Abundant in D. uralense and D. nordhagenii .

- Bioactivity : Potent insecticidal and neurotoxic properties via α7-nicotinic receptor inhibition .

Delpheline (C24H39NO6)

- Structural Differences : Shorter carbon chain and absence of the C-1 methoxymethyl group.

- Sources : Co-occurs with this compound in D. elatum and D. bonvalotii .

- Bioactivity : Exhibits cardiotoxic and analgesic effects in preliminary studies .

Comparative Data Table

Research Findings and Functional Insights

Stereochemical Comparisons

This compound’s C-6 hydroxyl group exhibits an R configuration , distinguishing it from delphelines (C-6 S configuration) and dictyocarpinine (C-6 δ 77.3 ppm vs. This compound’s δ 78.9 ppm) . This stereochemical variation influences receptor binding and toxicity profiles .

Pharmacological Potential

- Methyllycaconitine : Used in neuroscience research for its receptor specificity .

- Lycoctonine : Serves as a biomarker for toxic alkaloid content in Delphinium species .

Toxicological Profiles

This compound’s N-ethyl group may reduce acute toxicity compared to methyllycaconitine, which has LD50 values < 5 mg/kg in rodents .

Q & A

Q. How is Delcorine structurally characterized in plant extracts?

this compound (C₂₈H₄₀N₂O₆) is identified via liquid chromatography-mass spectrometry (LC-MS/MS) with electrospray ionization. Key parameters include:

| Parameter | Value |

|---|---|

| Molecular Ion (m/z) | 481 [M+H]+ |

| Key Fragments | 462 [M+H-18]+ (loss of H₂O) |

Fragmentation patterns help differentiate this compound from structurally similar alkaloids like condelphine (m/z 451 [M+H]+). Researchers should validate findings using high-resolution MS and reference standards .

Q. What are the initial steps for isolating this compound from Adenostemma lavenia?

Extraction : Use polar solvents (e.g., methanol/water) to solubilize alkaloids.

Fractionation : Employ column chromatography (silica gel or reverse-phase) to separate compounds.

Purification : Apply preparative HPLC with UV detection (λ = 210–280 nm) to isolate this compound.

Validation : Cross-check purity via NMR (¹H, ¹³C) and compare retention times with literature .

Q. What ethical considerations apply to this compound research involving biological samples?

- Obtain institutional review board (IRB) approval for plant collection, especially in protected regions.

- Adhere to the Nagoya Protocol for biodiversity access and benefit-sharing.

- Disclose conflicts of interest and ensure transparency in data reporting .

Advanced Research Questions

Q. How can researchers optimize this compound yield in A. lavenia cultures?

A factorial design of experiments (DoE) is recommended:

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Light intensity | 50–200 µmol/m²/s | ↑ Terpenoid synthesis at 100 µmol/m²/s |

| Nitrogen dosage | 0.5–2.0 mM | Max yield at 1.5 mM |

| pH | 5.8–7.2 | Optimal at 6.5 |

Validate with response surface methodology (RSM) and confirm via LC-MS quantification .

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

- Systematic Review : Aggregate data from multiple studies and assess heterogeneity via I² statistics.

- Replication : Conduct dose-response assays under standardized conditions (e.g., cell lines, exposure time).

- Meta-Analysis : Use random-effects models to account for variability in experimental designs .

Q. What advanced techniques confirm this compound’s stereochemistry and 3D conformation?

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.

- NOESY NMR : Identify spatial proximities of protons to assign stereocenters.

- ECD Spectroscopy : Compare experimental vs. computed electronic circular dichroism spectra for chiral centers .

Q. How to design a robust study analyzing this compound’s interaction with enzymatic targets?

Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities.

Surface Plasmon Resonance (SPR) : Quantify kinetic parameters (kₐ, k𝒹).

Enzyme Inhibition Assays : Measure IC₅₀ values under varied pH/temperature conditions.

Negative Controls : Include known inhibitors and solvent-only groups to validate specificity .

Methodological Resources

- Data Integrity : Maintain raw spectra, chromatograms, and lab notebooks in indexed repositories (e.g., Zenodo) for peer review .

- Literature Synthesis : Use tools like SciFinder or Reaxys to map this compound’s known derivatives and bioactivities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.